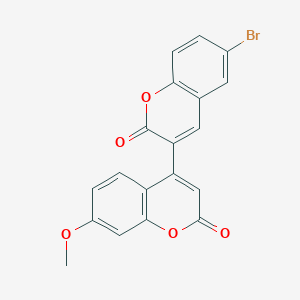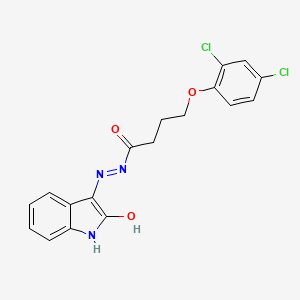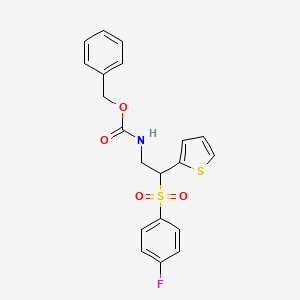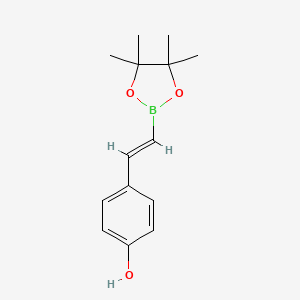
4-(6-Bromo-2-oxochromen-3-yl)-7-methoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(6-Bromo-2-oxochromen-3-yl)-7-methoxychromen-2-one” is a chemical compound with the molecular formula C20H11BrO6. It is a type of coumarin derivative .
Synthesis Analysis
The synthesis of this compound involves reactions of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)-ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene) hydrazine-carbothioamide with C - and N-nucleophiles .Molecular Structure Analysis
The molecular structure of this compound was established by extensive spectroscopic studies (FT IR, 1D NMR, 2D NMR, LC–MS) and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions with heterocyclic amine, hydrazonoyl chlorides, and hydroximoyl chlorides .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives, which are closely related to the structure of 4-(6-Bromo-2-oxochromen-3-yl)-7-methoxychromen-2-one, have shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them effective as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Functional Group Transformations
Studies on alkyl radicals containing two different beta-leaving groups have revealed mechanisms consistent with the formation of an olefin cation radical, showcasing the potential of bromo- and methoxy-substituted compounds in organic synthesis and functional group transformations (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).
Fluorogenic Labeling in Pharmaceuticals
The use of 2-Bromoacetyl-6-methoxynaphthalene as a fluorogenic labelling agent for high-performance liquid chromatography analyses of pharmaceutical formulations highlights the utility of bromo- and methoxy-substituted compounds in enhancing the detection sensitivity for certain pharmaceutical compounds (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).
Electrochemical Detection of DNA
4-Hydroxy-3-methoxyphenyl and 2,3-dihydrobenzofuran-5-yl groups have been tested as oxidizable labels for electrochemical detection of DNA, indicating the potential of methoxy-substituted compounds in bioanalytical applications. These compounds, when incorporated into DNA, provide analytically useful signals of oxidation, showcasing their utility in the development of new fluorescent probes for biological research (Šimonová, Bálintová, Pohl, Havran, Fojta, & Hocek, 2014).
Synthetic Applications in Heterocyclic Chemistry
The regiospecific allylic mono- and dibromination of methoxy-substituted compounds has been explored for the synthesis of heterocycles, demonstrating the versatility of bromo- and methoxy-functionalized compounds in synthetic organic chemistry and the development of new pharmaceuticals (Martins, 2002).
Propiedades
IUPAC Name |
4-(6-bromo-2-oxochromen-3-yl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrO5/c1-23-12-3-4-13-14(9-18(21)24-17(13)8-12)15-7-10-6-11(20)2-5-16(10)25-19(15)22/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIABOSHFBIEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromo-2-oxochromen-3-yl)-7-methoxychromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696300.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2696302.png)
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)




![Methyl 6-[2-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate](/img/structure/B2696313.png)


![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2696317.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)